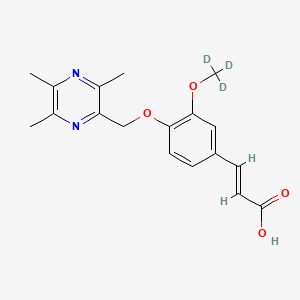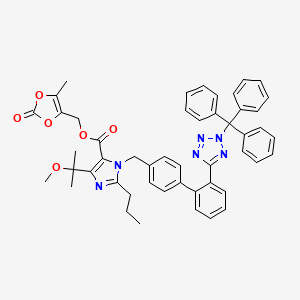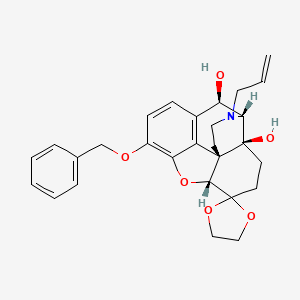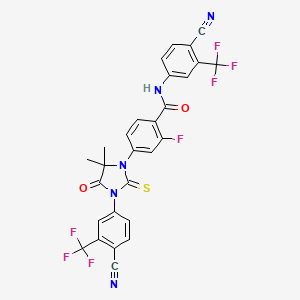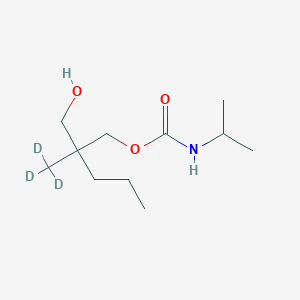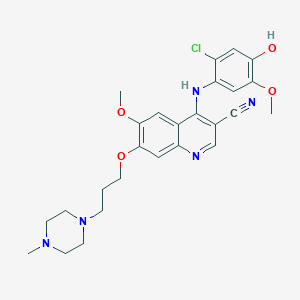
3-(((2S,3R,4S,5S,6S)-6-Carboxy-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)oxy)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(((2S,3R,4S,5S,6S)-6-Carboxy-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)oxy)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium” is a complex organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities and are commonly found in various plants. This compound is characterized by its multiple hydroxyl groups and a carboxylic acid group, which contribute to its chemical reactivity and potential biological functions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “3-(((2S,3R,4S,5S,6S)-6-Carboxy-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)oxy)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium” typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as flavonoid precursors and sugar derivatives.
Glycosylation Reaction: The key step involves the glycosylation of the flavonoid core with a sugar moiety. This is achieved using glycosyl donors and catalysts under controlled conditions.
Hydroxylation and Carboxylation:
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation processes using biocatalysts or chemical catalysts. The optimization of reaction conditions, such as temperature, pH, and solvent choice, is crucial for achieving high yields and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its biological activity.
Substitution: Substitution reactions can introduce various functional groups, modifying the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for glycosylation and substitution reactions.
Major Products
The major products formed from these reactions include oxidized flavonoid derivatives, reduced forms, and substituted analogs with altered biological activities.
科学的研究の応用
Chemistry
Synthesis of Derivatives:
Biology
Antioxidant Activity: Due to its multiple hydroxyl groups, the compound exhibits strong antioxidant properties, protecting cells from oxidative stress.
Enzyme Inhibition: It can inhibit specific enzymes, making it a potential candidate for drug development.
Medicine
Anti-inflammatory Effects: The compound’s anti-inflammatory properties make it a potential therapeutic agent for treating inflammatory diseases.
Cancer Research: Its ability to modulate signaling pathways involved in cell proliferation and apoptosis is being explored for cancer treatment.
Industry
Food Additives: The compound’s antioxidant properties make it suitable for use as a natural food preservative.
Cosmetics: It is used in cosmetic formulations for its skin-protective and anti-aging effects.
作用機序
The compound exerts its effects through various molecular targets and pathways:
Antioxidant Mechanism: It scavenges free radicals and reactive oxygen species, preventing cellular damage.
Enzyme Inhibition: By binding to enzyme active sites, it inhibits their activity, affecting metabolic pathways.
Signal Transduction: The compound modulates signaling pathways, such as the MAPK and NF-κB pathways, influencing cell survival and inflammation.
類似化合物との比較
Similar Compounds
Quercetin: A flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Another flavonoid known for its anticancer and cardioprotective effects.
Myricetin: A flavonoid with strong antioxidant and enzyme inhibitory activities.
Uniqueness
“3-(((2S,3R,4S,5S,6S)-6-Carboxy-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)oxy)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium” is unique due to its specific glycosylation pattern and the presence of multiple hydroxyl and carboxyl groups, which enhance its chemical reactivity and biological functions.
特性
分子式 |
C21H19O13+ |
|---|---|
分子量 |
479.4 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H18O13/c22-7-3-9(23)8-5-13(33-21-17(29)15(27)16(28)19(34-21)20(30)31)18(32-12(8)4-7)6-1-10(24)14(26)11(25)2-6/h1-5,15-17,19,21,27-29H,(H5-,22,23,24,25,26,30,31)/p+1/t15-,16-,17+,19-,21+/m0/s1 |
InChIキー |
LRYMYJPTHCZZCZ-BHWDSYMASA-O |
異性体SMILES |
C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O |
正規SMILES |
C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-methoxy-phenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B13854248.png)
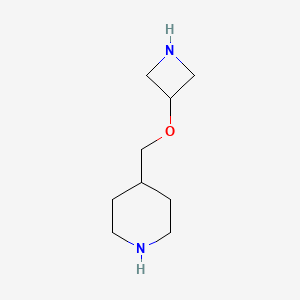
![7-(3,4-Dimethoxyphenyl)-5-methyl-2-[(4-methylpiperazin-1-yl)methyl]thieno[3,2-c]pyridin-4-one](/img/structure/B13854255.png)
![(4R,4aS,12bS)-3-allyl-7-propoxy-2,3,4,4a,5,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B13854257.png)
